molecular formula C5H12ClNO2 B555828 Isopropyl 2-aminoacetate hydrochloride CAS No. 14019-62-6

Isopropyl 2-aminoacetate hydrochloride

Cat. No. B555828
CAS RN: 14019-62-6
M. Wt: 153.61 g/mol
InChI Key: UBKCIXXGQRZHRO-UHFFFAOYSA-N
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Description

Isopropyl 2-aminoacetate hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 . It is used in various research and industrial applications .


Molecular Structure Analysis

The molecular structure of Isopropyl 2-aminoacetate hydrochloride consists of 5 carbon atoms, 12 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The average mass of the molecule is 153.607 Da, and the monoisotopic mass is 153.055649 Da .


Physical And Chemical Properties Analysis

Isopropyl 2-aminoacetate hydrochloride is a solid at room temperature . It has a molecular weight of 153.61 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .

Scientific Research Applications

Synthesis and Reactions in Organic Chemistry

  • Synthesis of Aminoacetals : Shostakovsky, Chekulaeva, and Gershtein (1952) explored the synthesis of aminoacetals, including β-aminoethyl isopropyl acetal, highlighting the importance of reaction conditions for yields and stability. These aminoacetals, containing primary, secondary, and tertiary amino groups, offer valuable insights for the synthesis of compounds like isopropyl 2-aminoacetate hydrochloride (Shostakovsky, Chekulaeva, & Gershtein, 1952).

  • Esterification of N-Protected Amino Acids : Thierry, Yue, and Potier (1998) investigated the use of 2-phenylisopropyl and t-butyl trichloroacetimidates as reagents for the esterification of N-protected amino acids under mild neutral conditions. This research demonstrates the potential application of isopropyl-based compounds in the synthesis of complex organic molecules (Thierry, Yue, & Potier, 1998).

Biochemical Applications

  • Determination of D-Amino Acids : Liardon, Ledermann, and Ott (1981) developed a method using deuterated hydrochloric acid for the accurate determination of d-amino acids in protein samples. This method, involving gas chromatography and mass spectrometry, can potentially utilize derivatives of isopropyl aminoacetate for identifying and quantifying amino acids (Liardon, Ledermann, & Ott, 1981).

  • Inhibition of Mitogenic Stimulation of Lymphocytes : Blitstein‐Willinger and Diamantstein (1978) studied the effects of Isoptin, a compound containing an isopropyl amino group, on lymphocytes. This research could provide a framework for understanding how isopropyl 2-aminoacetate hydrochloride may interact with cellular processes (Blitstein‐Willinger & Diamantstein, 1978).

Miscellaneous Applications

  • Solid-State Stability in Pharmaceuticals : Irwin and Iqbal (1991) explored the solid-state stability of solvated excipients in pharmaceuticals, which could be relevant for understanding the stability of isopropyl 2-aminoacetate hydrochloride in various formulations (Irwin & Iqbal, 1991).

  • Enzymatic Kinetic Resolution of Chiral Amines : Olah et al. (2018) researched the use of isopropyl esters of 2-alkoxyacetic acids as acylating agents in the kinetic resolution of racemic amines. This study's findings could inform the use of isopropyl 2-aminoacetate hydrochloride in similar chemical processes (Olah et al., 2018).

Safety And Hazards

Isopropyl 2-aminoacetate hydrochloride is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, and using it only in well-ventilated areas or outdoors .

properties

IUPAC Name

propan-2-yl 2-aminoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-4(2)8-5(7)3-6;/h4H,3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKCIXXGQRZHRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60930733
Record name Propan-2-yl glycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 2-aminoacetate hydrochloride

CAS RN

14019-62-6
Record name Propan-2-yl glycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Heppekausen, TM Klapötke… - The Journal of Organic …, 2009 - ACS Publications
… Isopropyl-2-aminoacetate hydrochloride was synthesized according to the literature, (27) 2-(5-bromo-1H-tetrazol-1-yl)ethanol (8a) according to Bayes, (16) and isopropyl 2-(1H-tetrazol-…
Number of citations: 43 pubs.acs.org

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